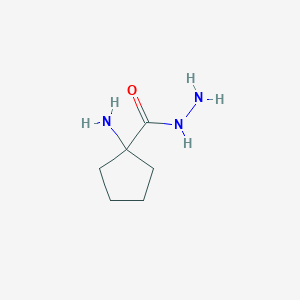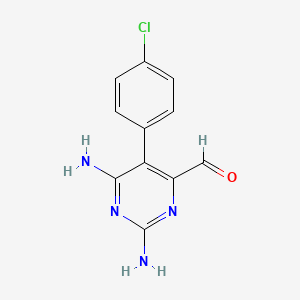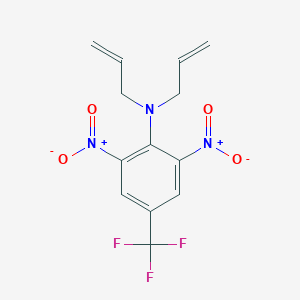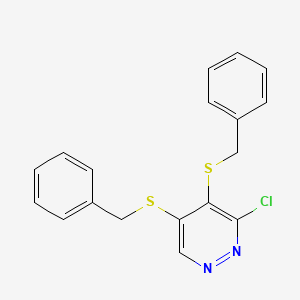
1-Aminocyclopentanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminocyclopentanecarbohydrazide is a chemical compound with the molecular formula C6H12N2O It is a derivative of cyclopentane, featuring an amino group and a carbohydrazide group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocyclopentanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. This intermediate is then treated with an amino group donor, such as ammonium acetate, under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclopentanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and carbohydrazide groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions often conducted in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as cyclopentanone derivatives.
Reduction: Reduced derivatives like cyclopentylamines.
Substitution: Substituted derivatives with various functional groups attached to the cyclopentane ring.
Scientific Research Applications
1-Aminocyclopentanecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-aminocyclopentanecarbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme or receptor and the context of its application .
Comparison with Similar Compounds
1-Aminocyclopentanecarbohydrazide can be compared with other similar compounds, such as:
1-Aminocyclopentanecarboxylic acid: Similar in structure but lacks the carbohydrazide group, leading to different chemical reactivity and applications.
1-Aminocyclopropanecarboxylic acid: Features a smaller cyclopropane ring, resulting in different steric and electronic properties.
Cyclopentanecarboxylic acid derivatives: Various derivatives with different functional groups attached to the cyclopentane ring, each exhibiting unique chemical and biological properties
Properties
CAS No. |
4854-67-5 |
|---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-aminocyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C6H13N3O/c7-6(5(10)9-8)3-1-2-4-6/h1-4,7-8H2,(H,9,10) |
InChI Key |
DTJPIHAAAFWLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)



![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)


![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)

![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

